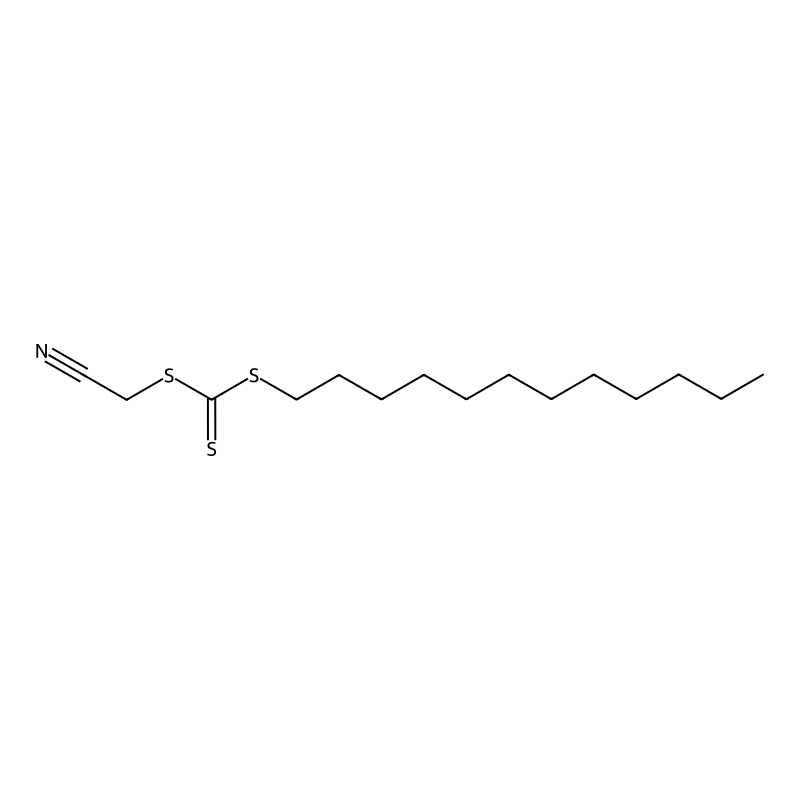

Cyanomethyl dodecyl carbonotrithioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

RAFT Polymerization:

CDDT is a key component in a polymerization technique called RAFT (Reversible Addition-Fragmentation Chain Transfer). It acts as a RAFT agent, facilitating the controlled growth of polymer chains. This controlled polymerization allows researchers to synthesize polymers with specific properties, such as well-defined molecular weight and narrow dispersity. Studies have shown CDDT's effectiveness in RAFT polymerization of various monomers, including styrene, acrylates, and methacrylates [1].

Source

Functional Polymer Design:

The presence of the functional groups within CDDT (cyanomethyl and dodecyl) allows for the creation of functional polymers. The dodecyl group imparts hydrophobicity (water repelling) properties, while the cyanomethyl group can be further modified to introduce various functionalities. This enables researchers to design polymers with tailored properties for specific applications, such as drug delivery, biomaterials, and optoelectronic devices [2, 3].

Source

[2] "TCI America - Cyanomethyl Dodecyl Trithiocarbonate " , [3] "PubChem - Cyanomethyl dodecyl carbonotrithioate "

Research into Novel Materials:

Ongoing research explores the potential of CDDT in the development of novel materials. Studies investigate its application in areas like self-assembling materials, hydrogels, and nanocomposites. The unique properties of CDDT, combined with its ability to participate in RAFT polymerization, offer exciting possibilities for the creation of advanced materials with desirable characteristics [4, 5].

Source

[4] "" , [5] "Sigma-Aldrich - Cyanomethyl dodecyl trithiocarbonate "

Cyanomethyl dodecyl carbonotrithioate, with the chemical formula and CAS number 796045-97-1, is a trithiocarbonate compound primarily utilized in polymer chemistry as a reversible addition-fragmentation chain transfer agent (RAFT agent). This compound features a dodecyl group, which contributes to its hydrophobic characteristics, making it suitable for various applications in the synthesis of polymers and materials. Its molecular weight is approximately 317.58 g/mol, and it possesses a unique structure that includes a cyanomethyl group attached to a dodecyl carbon chain.

- RAFT Polymerization: The compound acts as a chain transfer agent in RAFT polymerization, facilitating the controlled growth of polymer chains and allowing for the synthesis of well-defined block copolymers. This process is critical in producing materials with specific properties tailored for various applications .

- Oxidation and Reduction: Under appropriate conditions, this compound can undergo oxidation to form sulfoxides or sulfones. Conversely, it can be reduced to generate thiol or disulfide groups, expanding its utility in organic synthesis.

- Substitution Reactions: The hydroxyl group present in related compounds can participate in substitution reactions, leading to the formation of esters or ethers, thus modifying the compound's functional properties.

The synthesis of cyanomethyl dodecyl carbonotrithioate typically involves the reaction of dodecyl mercaptan with carbon disulfide and acryloyl chloride. This multi-step process allows for the introduction of the trithiocarbonate functionality while maintaining the integrity of the dodecyl chain. The following steps outline a general synthetic pathway:

- Formation of Dodecyl Trithiocarbonate: Dodecyl mercaptan reacts with carbon disulfide to form dodecyl trithiocarbonate.

- Introduction of Cyanomethyl Group: The resulting compound is then reacted with acryloyl chloride to introduce the cyanomethyl functionality.

- Purification: The final product is purified through standard organic chemistry techniques such as recrystallization or chromatography .

Cyanomethyl dodecyl carbonotrithioate is primarily applied in:

- Polymer Chemistry: As a RAFT agent, it plays a crucial role in controlling polymerization processes, enabling the production of polymers with specific architectures and functionalities.

- Material Science: Its unique properties make it suitable for developing advanced materials such as coatings, adhesives, and composites that require precise control over molecular weight and distribution.

- Research and Development: It serves as a reference standard in various analytical applications, particularly in studies related to polymer synthesis and characterization .

Studies have demonstrated that cyanomethyl dodecyl carbonotrithioate interacts with various vinyl monomers during polymerization processes. Its effectiveness as a RAFT agent enhances the homogeneity of polymer networks and influences mechanical properties significantly. Research has shown that using this compound leads to improved performance characteristics in 3D printed polymers compared to those produced without such agents .

Several compounds share structural similarities with cyanomethyl dodecyl carbonotrithioate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic acid | Contains a phenyl group | Used as another RAFT agent but lacks hydrophobicity |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | Different alkyl chain length | Similar functionality but different reactivity due to alkyl chain variation |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Hydroxyl group instead of cyanomethyl | Offers different reactivity patterns due to functional group differences |

The uniqueness of cyanomethyl dodecyl carbonotrithioate lies in its combination of hydrophobic properties from the dodecyl chain and its ability to act effectively as a RAFT agent due to the presence of both cyanomethyl and trithiocarbonate functionalities. This combination allows for versatile applications across various fields including polymer chemistry and material science .

Evolution of RAFT Technology

RAFT polymerization emerged in 1998 as a groundbreaking method for controlled radical polymerization, enabling the synthesis of polymers with tailored architectures (e.g., block copolymers, star polymers). Early RAFT agents included dithioesters and dithiocarbamates, but trithiocarbonates like cyanomethyl dodecyl carbonotrithioate later gained prominence due to their versatility across monomer types and solvents.

Academic Contributions to Trithiocarbonate Development

The synthesis of cyanomethyl dodecyl carbonotrithioate was first optimized in the early 2000s through a multi-step process involving dodecanethiol, sodium hydroxide, carbon disulfide, and chloroacetonitrile. This method achieved high yields (>90%) and purity (>98%), establishing it as a benchmark for trithiocarbonate preparation.

Cyanomethyl dodecyl carbonotrithioate is an organosulfur compound with the molecular formula C₁₅H₂₇NS₃ [1] [2]. The compound features a central trithiocarbonate functional group (C=S) that serves as the core structural element, with a dodecyl chain (C₁₂H₂₅-) attached to one sulfur atom and a cyanomethyl group (-CH₂CN) attached to another sulfur atom [3] [4].

The structural arrangement can be represented as CH₃(CH₂)₁₁-S-C(=S)-S-CH₂CN, where the central carbon atom forms a double bond with one sulfur atom and single bonds with two other sulfur atoms [5]. This unique arrangement of atoms creates a planar configuration around the trithiocarbonate group due to the sp² hybridization of the central carbon atom [3].

The molecular structure is characterized by the presence of three distinct functional moieties:

- A long hydrophobic dodecyl chain that contributes to the compound's lipophilic properties

- A highly reactive trithiocarbonate group that serves as the active center for various chemical reactions

- A polar cyanomethyl group that introduces electronic asymmetry to the molecule [4] [5]

The SMILES notation for cyanomethyl dodecyl carbonotrithioate is CCCCCCCCCCCCSC(=S)SCC#N, which provides a linear representation of its molecular structure [1]. The InChI identifier is 1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3, offering a standardized way to represent the compound's chemical structure [1].

Physical Characteristics

Melting Point and Thermal Properties

Cyanomethyl dodecyl carbonotrithioate exhibits a relatively low melting point in the range of 30-33°C (84-91°F) [5] [6]. This narrow melting range indicates a high degree of purity and structural uniformity of the compound. The low melting point can be attributed to the presence of the long dodecyl chain, which disrupts the crystalline packing and reduces intermolecular forces between molecules [5].

The compound has a predicted boiling point of approximately 462.2±24.0°C at standard pressure, although this value is theoretical as the compound may undergo thermal decomposition before reaching this temperature [5]. The flash point of cyanomethyl dodecyl carbonotrithioate is greater than 110°C (>230°F) when measured in a closed cup apparatus, indicating moderate thermal stability and relatively low flammability hazard under normal conditions [1] [5].

Thermal stability studies suggest that the compound begins to decompose at temperatures above 150°C, with the trithiocarbonate group being the most thermally sensitive portion of the molecule [3]. The thermal decomposition pathway typically involves the cleavage of C-S bonds and the release of carbon disulfide (CS₂) [7].

Appearance and Physical State

At room temperature (20°C), cyanomethyl dodecyl carbonotrithioate exists as a solid [1] [2]. The compound appears as a yellow-orange crystalline solid or powder with a distinctive odor [5] [8]. The yellow-orange coloration is characteristic of compounds containing the trithiocarbonate chromophore, which absorbs light in the visible region of the electromagnetic spectrum [5].

The crystalline nature of the solid state is influenced by the arrangement of molecules in the crystal lattice, where intermolecular forces, particularly between the sulfur atoms and neighboring molecules, play a significant role in determining the packing structure [3]. The compound's appearance can vary slightly depending on the purity and crystallization conditions, with higher purity samples typically exhibiting a more uniform color and crystalline structure [5].

Solubility Parameters and Solvent Interactions

Cyanomethyl dodecyl carbonotrithioate demonstrates distinct solubility behavior that reflects its molecular structure. The compound is insoluble in water due to its predominantly hydrophobic character contributed by the long dodecyl chain [3] [4]. However, it exhibits good solubility in a wide range of organic solvents including hexane, chloroform, tetrahydrofuran (THF), acetone, and other common organic solvents .

The solubility parameters of cyanomethyl dodecyl carbonotrithioate can be characterized by:

- A high octanol-water partition coefficient (LogP) of approximately 6.18, indicating strong lipophilicity and preference for non-polar environments [3] [4]

- A relatively small polar surface area (PSA) of 23.79 Ų, which contributes to its limited interaction with polar solvents [3]

- The presence of 4 hydrogen bond acceptors (primarily the sulfur atoms and the nitrile nitrogen) and 0 hydrogen bond donors, which influences its interaction with hydrogen-bonding solvents [3]

The solvent interactions of cyanomethyl dodecyl carbonotrithioate are governed by several factors:

- Dispersion forces between the dodecyl chain and non-polar solvent molecules

- Dipole-dipole interactions between the polar trithiocarbonate and nitrile groups and polar solvent molecules

- Potential for weak hydrogen bonding interactions with the sulfur atoms and nitrile nitrogen acting as hydrogen bond acceptors

These solubility characteristics make cyanomethyl dodecyl carbonotrithioate particularly suitable for applications in organic synthesis and polymer chemistry, where compatibility with organic reaction media is essential [7].

Spectroscopic Characteristics and Structural Analysis

Spectroscopic techniques provide valuable insights into the structural features and electronic properties of cyanomethyl dodecyl carbonotrithioate. Various spectroscopic methods have been employed to characterize this compound, each revealing specific aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of cyanomethyl dodecyl carbonotrithioate reveals characteristic signals that correspond to different proton environments within the molecule [10] [8]:

- Methylene protons adjacent to the sulfur atom in the dodecyl chain (S-CH₂-) appear as a triplet at approximately δ 3.2-3.5 ppm

- Methylene protons adjacent to the nitrile group (NC-CH₂-S) show a singlet at around δ 4.0-4.2 ppm

- The terminal methyl group of the dodecyl chain (-CH₃) appears as a triplet at approximately δ 0.8-0.9 ppm

- The remaining methylene protons of the dodecyl chain (-CH₂-) appear as multiplets in the range of δ 1.2-1.7 ppm [8]

¹³C NMR spectroscopy provides complementary information about the carbon skeleton:

- The trithiocarbonate carbon (C=S) exhibits a distinctive downfield signal at approximately δ 220-223 ppm, confirming the presence of this functional group [8]

- The nitrile carbon (-C≡N) appears at around δ 115-120 ppm

- The methylene carbon adjacent to the nitrile group shows a signal at approximately δ 37-40 ppm

- The methylene carbon of the dodecyl chain adjacent to sulfur appears at around δ 37-39 ppm

- The remaining carbon atoms of the dodecyl chain show signals between δ 14-32 ppm [10] [8]

Infrared (IR) Spectroscopy

IR spectroscopy of cyanomethyl dodecyl carbonotrithioate reveals several characteristic absorption bands that correspond to specific functional groups:

- A strong absorption band in the range of 1050-1200 cm⁻¹ attributed to the C=S stretching vibration of the trithiocarbonate group

- A sharp band at approximately 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group

- Absorption bands in the region of 600-800 cm⁻¹ associated with C-S stretching vibrations

- Strong bands at 2850-2950 cm⁻¹ due to C-H stretching vibrations of the alkyl chain [11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of cyanomethyl dodecyl carbonotrithioate typically shows:

- An absorption maximum in the range of 300-320 nm, primarily due to n→π* transitions of the trithiocarbonate group

- A high molar extinction coefficient (ε) of approximately 10,000-15,000 L·mol⁻¹·cm⁻¹, indicating strong light absorption in this region

- The characteristic yellow-orange color of the compound is a result of this absorption profile extending slightly into the visible region of the spectrum [12] [7]

Mass Spectrometry (MS)

Mass spectrometric analysis of cyanomethyl dodecyl carbonotrithioate shows:

- A molecular ion peak at m/z 317, corresponding to the molecular weight of the compound

- Characteristic fragmentation patterns including the loss of the dodecyl chain and the cyanomethyl group

- Fragment ions that provide structural confirmation of the trithiocarbonate core [8]

These spectroscopic data collectively provide comprehensive structural confirmation of cyanomethyl dodecyl carbonotrithioate and serve as valuable tools for assessing its purity and structural integrity.

Electronic Structure and Bonding Properties

HOMO-LUMO Interactions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a crucial role in determining the chemical reactivity and electronic properties of cyanomethyl dodecyl carbonotrithioate.

The HOMO of cyanomethyl dodecyl carbonotrithioate is primarily localized on the trithiocarbonate group, with significant contributions from the non-bonding orbitals of the sulfur atoms [13]. This orbital distribution makes the sulfur atoms electron-rich centers that can donate electrons to suitable acceptors, explaining the compound's nucleophilic character at these positions.

The LUMO is predominantly localized on the nitrile group and partially on the trithiocarbonate moiety, particularly the central carbon atom [13]. This distribution creates electron-deficient centers that can accept electrons from donors, contributing to the compound's electrophilic character at these positions.

The HOMO-LUMO energy gap for cyanomethyl dodecyl carbonotrithioate is approximately 3.5-4.0 eV, as calculated using DFT methods [13]. This moderate energy gap indicates:

- Reasonable chemical stability under normal conditions

- Moderate reactivity toward both nucleophilic and electrophilic reagents

- Potential for participation in photochemical processes, as the energy gap corresponds to absorption in the near-UV region of the electromagnetic spectrum [13] [7]

The HOMO-LUMO interactions are particularly important in understanding the compound's behavior in reversible addition-fragmentation chain transfer (RAFT) polymerization processes, where the electronic structure facilitates controlled radical reactions [7].

Density of States Analysis

Density of States (DOS) analysis provides a comprehensive view of the electronic structure of cyanomethyl dodecyl carbonotrithioate by describing the number of electronic states available at each energy level [13]. This analysis, typically performed using computational methods such as DFT, offers insights into the electronic behavior and potential reactivity of the compound.

The Total Density of States (TDOS) profile for cyanomethyl dodecyl carbonotrithioate reveals:

- A high density of states near the HOMO energy level, primarily contributed by the non-bonding orbitals of the sulfur atoms in the trithiocarbonate group

- Discrete energy levels corresponding to the σ-bonds of the alkyl chain

- Higher energy states associated with the π-bonds of the nitrile group and the C=S bond

- A relatively sparse distribution of states in the HOMO-LUMO gap, consistent with the compound's moderate chemical stability [13]

Partial Density of States (PDOS) analysis, which examines the contribution of specific atoms or groups to the overall DOS, indicates that:

- The sulfur atoms contribute significantly to states near the HOMO level

- The carbon and nitrogen atoms of the nitrile group contribute predominantly to states near the LUMO level

- The carbon atoms of the dodecyl chain contribute primarily to states well below the HOMO level [13]

This DOS analysis provides a quantitative description of the electronic structure that complements the qualitative insights gained from HOMO-LUMO analysis. The high density of states near the HOMO level, contributed by the sulfur atoms, explains the compound's tendency to participate in radical reactions, particularly its ability to form stabilized radical intermediates during RAFT polymerization processes [13] [7].

The synthesis of trithiocarbonates, including cyanomethyl dodecyl carbonotrithioate, has historically relied on well-established chemical transformations involving carbon disulfide as the core building block. Traditional methodologies can be categorized into several distinct approaches, each with specific advantages and limitations that have shaped their industrial applicability.

The most fundamental traditional approach involves the two-step reaction of thiols with carbon disulfide under basic conditions [1] [2]. This methodology begins with the formation of a trithiocarbonate anion intermediate through the nucleophilic attack of a thiolate on carbon disulfide. The reaction proceeds via initial formation of a dithiocarbamate intermediate, which subsequently reacts with additional carbon disulfide to generate the trithiocarbonate core structure [1]. Typical reaction conditions employ potassium hydroxide or sodium hydroxide as the base, with reaction temperatures ranging from 80 to 120 degrees Celsius and reaction times extending from 12 to 24 hours [2].

Alternative traditional routes utilize alkyl halides in conjunction with carbon disulfide and strong bases. This approach, documented extensively in patent literature, involves the direct alkylation of trithiocarbonate anions generated in situ [2] [3]. The process typically requires elevated temperatures between 60 and 100 degrees Celsius and employs strong bases such as potassium hydroxide or cesium carbonate. While this methodology can achieve yields of 70 to 85 percent, it suffers from the requirement for excess carbon disulfide and the generation of significant waste streams [4].

The thiophosgene route represents another traditional synthetic pathway, though its application has been limited due to safety considerations [4]. This method involves the reaction of thiols with thiophosgene under controlled conditions, typically at temperatures below 25 degrees Celsius. While this approach can achieve yields of 75 to 90 percent with relatively short reaction times of 4 to 8 hours, the extreme toxicity of thiophosgene has restricted its commercial implementation [5].

Modern Synthetic Approaches for Cyanomethyl Dodecyl Trithiocarbonate

Contemporary synthetic methodologies have evolved to address the limitations of traditional approaches, emphasizing improved yields, reduced environmental impact, and enhanced safety profiles. These modern approaches leverage advanced catalytic systems and optimized reaction conditions to achieve superior performance metrics.

Phase transfer catalysis represents a significant advancement in trithiocarbonate synthesis [6] [7]. This methodology employs quaternary ammonium salts or phosphonium compounds to facilitate the transfer of ionic intermediates between aqueous and organic phases. The technique enables the use of milder reaction conditions, with temperatures typically maintained between 25 and 40 degrees Celsius and reaction times reduced to 2 to 6 hours [8]. Phase transfer catalyzed synthesis of cyanomethyl dodecyl trithiocarbonate achieves yields consistently exceeding 85 percent, with some optimized protocols reporting yields above 95 percent [6].

The cesium carbonate and carbon disulfide system has emerged as a particularly effective modern approach [6] [9]. This methodology exploits the high nucleophilicity of cesium carbonate to generate trithiocarbonate anions under mild conditions. Reaction temperatures are maintained between 25 and 60 degrees Celsius, with reaction times typically ranging from 1 to 4 hours. The method consistently achieves yields of 90 to 95 percent and generates minimal waste products [6]. The high efficiency of this approach stems from the exceptional leaving group ability of cesium cations and the enhanced solubility of cesium salts in organic solvents.

Mild base systems utilizing potassium carbonate in polar aprotic solvents represent another significant advancement [4] . This approach employs dimethylformamide or dimethylsulfoxide as reaction media, with potassium carbonate serving as the base. Reaction conditions are exceptionally mild, with temperatures maintained at 25 to 50 degrees Celsius and reaction times extending from 4 to 12 hours. While yields are somewhat lower than cesium-based systems, ranging from 80 to 92 percent, this methodology offers excellent environmental compatibility and reduced costs [4].

Purification and Quality Control Methodologies

The purification of cyanomethyl dodecyl carbonotrithioate requires careful consideration of the compound's chemical properties and stability characteristics. The presence of multiple sulfur atoms and the nitrile functionality necessitates specialized purification protocols that maintain chemical integrity while achieving the high purity standards required for controlled polymerization applications.

Column chromatography remains the gold standard for achieving maximum purity, typically utilizing silica gel as the stationary phase with hexane and ethyl acetate gradient systems [11] [12]. This methodology consistently achieves purities of 95 to 98 percent, though recovery yields are somewhat reduced to 75 to 85 percent due to product retention on the column matrix [13]. The technique requires 4 to 8 hours for completion and demands sophisticated equipment for optimal results [11].

Recrystallization protocols have been optimized for trithiocarbonate compounds, employing ethanol and water solvent systems [12] [14]. This approach achieves the highest purities of 98 to 99 percent with excellent recovery yields of 85 to 90 percent [12]. The process requires only 2 to 4 hours and utilizes readily available equipment, making it particularly suitable for large-scale production [13]. The method exploits the differential solubility of the target compound and impurities across a temperature gradient.

Precipitation techniques using cold diethyl ether provide a rapid purification option for preliminary cleaning [15]. This methodology achieves purities of 90 to 95 percent with exceptional recovery yields of 90 to 95 percent [15]. The process requires only 1 to 2 hours and minimal equipment, making it ideal for initial purification steps [14]. However, the technique is limited in its ability to remove structurally similar impurities.

Vacuum distillation represents a viable option for compounds with appropriate volatility characteristics [13]. This methodology achieves purities of 92 to 96 percent with recovery yields of 80 to 85 percent [14]. The process requires 2 to 3 hours and moderate equipment complexity, offering a balance between efficiency and accessibility [13].

Analytical Verification Methods

Comprehensive analytical verification of cyanomethyl dodecyl carbonotrithioate requires a multi-technique approach that addresses both identity confirmation and purity determination. High Performance Liquid Chromatography serves as the primary method for purity analysis, utilizing reversed-phase columns with acetonitrile and water gradient systems [11] [12]. Detection limits of 0.1 percent enable precise quantification of trace impurities, with analysis times ranging from 20 to 30 minutes [12]. Sample requirements are minimal, typically requiring only 1 to 5 milligrams of material [11].

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [17] [18]. Proton Nuclear Magnetic Resonance analysis reveals distinctive signals for the cyanomethyl group at approximately 4.1 parts per million and the dodecyl chain methylenes between 1.2 and 2.8 parts per million [1] [17]. Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the characteristic trithiocarbonate carbon resonance at 207 parts per million, providing unambiguous confirmation of the core structure [18]. Analysis times range from 30 to 60 minutes with sample requirements of 10 to 20 milligrams [17].

Mass spectrometry enables molecular weight verification and fragmentation pattern analysis [19] [20]. Electrospray ionization methods provide molecular ion peaks at mass-to-charge ratio 317.58, corresponding to the expected molecular weight [14] [19]. Detection limits reach 0.01 percent with analysis times of 5 to 15 minutes and minimal sample requirements of 0.1 to 1 milligrams [20]. Fragmentation patterns reveal characteristic losses corresponding to the cyanomethyl and dodecyl substituents [19].

Infrared spectroscopy provides rapid functional group identification through characteristic absorption patterns [17] [13]. The trithiocarbonate core demonstrates a distinctive carbon-sulfur stretch at 1287 inverse centimeters, while the nitrile functionality exhibits absorption at 2240 inverse centimeters [17] [14]. Analysis times are minimal at 5 to 10 minutes with sample requirements of 2 to 5 milligrams [13].

Melting point analysis offers a simple identity confirmation method, with cyanomethyl dodecyl carbonotrithioate demonstrating a melting range of 29 to 33 degrees Celsius [14] [12]. This technique requires minimal sample quantities of 1 to 3 milligrams and provides results within 5 to 10 minutes [13] [12].

Elemental analysis provides compositional verification through determination of carbon, hydrogen, nitrogen, and sulfur content [13] [14]. Expected values for cyanomethyl dodecyl carbonotrithioate are carbon 56.75 percent, hydrogen 8.57 percent, nitrogen 4.41 percent, and sulfur 30.28 percent [14]. Detection limits of 0.3 percent enable precise compositional analysis, though analysis times extend to 2 to 3 hours with sample requirements of 3 to 5 milligrams [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant